(-)-Dihydrocarveol

Anti-inflammatory Monoterpenes Drug Discovery

(-)-Dihydrocarveol (CAS 619-01-2) is the monoterpenoid alcohol with a sweet-woody, spicy, minty profile. It is a critical stereoisomer control for mapping pharmacophore impact of C2 stereochemistry (IC50 = 2141 µM vs. (-)-carvone). Use as a reference standard for GC-MS identification in spearmint/caraway essential oils (RI = 1262.52, 1280.34). Ensure green biocatalytic route validation. Non-interchangeable with (+)-dihydrocarveol or carvone. For R&D procurement, specify the (-)-enantiomer for reproducible olfactory and anti-inflammatory studies. Bulk quantities available.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 619-01-2
Cat. No. B1210190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Dihydrocarveol
CAS619-01-2
Synonyms2-methyl-5-(1-methylethenyl)cyclohexanol
2-methyl-5-(1-methylvinyl)cyclohexan-1-ol
dihydrocarveol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CCC(CC1O)C(=C)C
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3
InChIKeyKRCZYMFUWVJCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol and most fixed oils;  insoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Dihydrocarveol (CAS 619-01-2) Procurement: Monoterpenoid Alcohol Baseline for Mint-Derived Flavor and Bioactivity Research


(-)-Dihydrocarveol (CAS 619-01-2) is a monocyclic monoterpenoid alcohol belonging to the p-menthane class, with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol [1]. It exists as one of several stereoisomers, with the (-)-enantiomer specifically characterized by a sweet-woody, spicy, and minty odor profile [2]. The compound is a volatile oil component found naturally in caraway, spearmint, and other essential oils, and is commonly produced via the selective hydrogenation of (R)-carvone . Its primary industrial role is as a fragrance ingredient in decorative cosmetics, fine fragrances, shampoos, soaps, and household cleaners, and it serves as a key intermediate in the synthesis of spearmint flavor enhancers [3][4]. The compound has also been investigated for its anti-inflammatory, antimicrobial, and insecticidal activities, making it a compound of interest for both industrial and academic procurement [5].

(-)-Dihydrocarveol Selection Guide: Why Generic Substitution with Carvone, Menthol, or Other Monoterpenoids is Scientifically Invalid


Substituting (-)-dihydrocarveol with a seemingly similar monoterpenoid such as (-)-carvone, menthol, or (+)-dihydrocarveol is scientifically unsound due to profound differences in stereochemistry, functional group chemistry, and resultant biological and sensory properties. While these compounds share a p-menthane backbone and are co-constituents in essential oils, their distinct molecular architectures dictate unique interactions with olfactory receptors, inflammatory pathways, and microbial targets [1][2]. For instance, the enantiomeric pair of (+)- and (-)-dihydrocarveol exhibit discriminable odor qualities to humans, whereas the enantiomers of perillaalcohol are not, highlighting that even a single chiral center inversion has measurable perceptual consequences [3]. Furthermore, the reduction of the conjugated carbonyl system in (-)-carvone to the secondary alcohol in (-)-dihydrocarveol results in a 2.9-fold decrease in anti-inflammatory potency (IC50) and a significant shift in antimicrobial efficacy [4][5]. The evidence below quantifies these non-interchangeable characteristics, providing a clear basis for informed scientific selection and procurement.

(-)-Dihydrocarveol Comparative Performance Data: Quantitative Differentiation from Carvone, Dihydrocarveol Enantiomers, and Menthol in Bioactivity and Sensory Assays


Anti-Inflammatory Potency Ranking: (-)-Dihydrocarveol vs. (-)-Carvone and (+)-Dihydrocarveol in LPS-Induced NO Production

In a standardized murine macrophage assay measuring LPS-induced nitric oxide (NO) production, the anti-inflammatory potency of (-)-dihydrocarveol was directly compared with its precursor (-)-carvone and its enantiomer (+)-dihydrocarveol. The IC50 values revealed a clear potency ranking, demonstrating that the specific stereochemistry and oxidation state of the molecule are critical determinants of activity [1].

Anti-inflammatory Monoterpenes Drug Discovery

Human Olfactory Discrimination: (-)-Dihydrocarveol Enantiomers are Discriminable, Unlike Perillaalcohol

A forced-choice triangular test with 20 human subjects assessed the ability to discriminate between the optical isomers of various monoterpenes sharing an isopropenyl group. Subjects were able to significantly discriminate the enantiomers of dihydrocarveol, whereas they failed to distinguish between the (+)- and (-)-forms of perillaalcohol, isopulegol, and limonene oxide [1].

Olfactory Science Flavor Chemistry Sensory Evaluation

Antimicrobial Activity: 1,6-Dihydrocarveol as a Major Active Constituent vs. Carvone and Menthol in Euphorbia helioscopia Essential Oil

Analysis of the essential oil from Euphorbia helioscopia identified 1,6-dihydrocarveol (31.39%) as the predominant compound, followed by carvone (16.79%) and menthol (8.23%). The oil's strong antimicrobial activity (MIC of 31.25 µg/mL against S. aureus) was attributed, in part, to this high concentration of dihydrocarveol, and was noted to be stronger than the activity of the individual constituents carvone and menthol when tested alone [1].

Antimicrobial Essential Oils Natural Products

Analytical Differentiation: GC-MS Retention Indices for (-)-Dihydrocarveol Isomers on a Standard Non-Polar Column

The Golm Metabolome Database provides distinct retention indices for two chromatographically resolved isomers of (-)-dihydrocarveol on a standard VAR5 (5% phenyl/95% dimethylpolysiloxane) GC column, enabling precise identification and differentiation from other monoterpenes in complex mixtures [1][2].

Analytical Chemistry Metabolomics Quality Control

Regulatory Safety Assessment: Use of (-)-Dihydrocarveol as a Read-Across Analog for Dihydrocarvyl Acetate

In a safety assessment by the Research Institute for Fragrance Materials (RIFM), data for dihydrocarveol (isomer unspecified, CAS 619-01-2) was used as a read-across analog to evaluate the genotoxicity of the related ester, dihydrocarvyl acetate. The assessment concluded that dihydrocarvyl acetate is not expected to be genotoxic, based in part on the established safety profile of dihydrocarveol [1][2].

Toxicology Regulatory Science Safety Assessment

(-)-Dihydrocarveol High-Value Application Scenarios: Targeted Research and Industrial Use Cases Based on Empirical Differentiation


Chiral Reference Standard for Anti-Inflammatory Drug Discovery Screening

Use (-)-dihydrocarveol as a key stereoisomer control in a panel of mint-derived monoterpenes to investigate structure-activity relationships (SAR) for anti-inflammatory effects. Its significantly lower potency (IC50 = 2141 µM) compared to (-)-carvone and (+)-dihydrocarveol provides a critical data point for mapping the pharmacophore, specifically the impact of C2 stereochemistry and oxidation state on the inhibition of LPS-induced NO production [1].

Olfactory Research on Enantiomer Discrimination and Receptor Activation

Employ (-)-dihydrocarveol in human or model organism olfactory studies as part of a set of enantiomeric odor pairs. The demonstrated ability of humans to discriminate (+)- and (-)-dihydrocarveol, in contrast to perillaalcohol or isopulegol, makes it a valuable tool for investigating the molecular basis of chiral odor perception and the specificity of olfactory receptors [2].

GC-MS Reference Standard for Essential Oil and Flavor Formulation Analysis

Utilize (-)-dihydrocarveol as an authentic reference standard for the identification and quantification of this monoterpenoid in spearmint, caraway, and other complex essential oils or flavor blends. The verified retention indices (RI = 1262.52 and 1280.34 on a standard non-polar column) enable accurate peak assignment and prevent misidentification, which is critical for quality control in the flavor and fragrance industry [3][4].

Precursor for Enzymatic Synthesis of High-Value Chiral Flavor Compounds

Procure (-)-dihydrocarveol for use as a substrate or product standard in biocatalytic research aimed at developing green, stereoselective routes to spearmint flavor enhancers. Its production from (R)-carvone via enoate reductase and carbonyl reductase demonstrates a viable pathway for generating specific dihydrocarveol isomers with high enantiomeric excess, which are essential components of synthetic spearmint flavor blends [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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